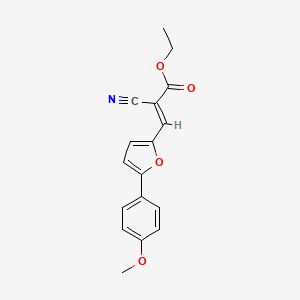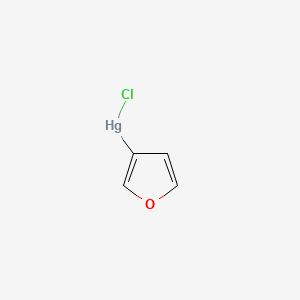
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features multiple functional groups, including amides and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. The starting materials often include anthracene derivatives and trimethoxybenzoyl chloride. The reaction conditions may involve:
Solvents: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as Lewis acids or bases to facilitate the reaction.
Temperature: Reactions may be carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: To ensure consistent reaction conditions.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of dyes, pigments, or other specialty chemicals.
Wirkmechanismus
The mechanism by which N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Such as apoptosis or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene derivatives: Compounds with similar anthracene cores but different substituents.
Trimethoxybenzoyl compounds: Molecules featuring the trimethoxybenzoyl group.
Amides: Other amide-containing compounds with varying side chains.
Uniqueness
N-(9,10-Dioxo-6-((3,4,5-trimethoxybenzoyl)amino)-9,10-dihydro-2-anthracenyl)-3,4,5-trimethoxybenzamide is unique due to its specific combination of functional groups and the potential for diverse chemical reactivity and applications.
Eigenschaften
CAS-Nummer |
882864-38-2 |
|---|---|
Molekularformel |
C34H30N2O10 |
Molekulargewicht |
626.6 g/mol |
IUPAC-Name |
N-[9,10-dioxo-6-[(3,4,5-trimethoxybenzoyl)amino]anthracen-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C34H30N2O10/c1-41-25-11-17(12-26(42-2)31(25)45-5)33(39)35-19-7-9-21-23(15-19)29(37)22-10-8-20(16-24(22)30(21)38)36-34(40)18-13-27(43-3)32(46-6)28(14-18)44-4/h7-16H,1-6H3,(H,35,39)(H,36,40) |
InChI-Schlüssel |
JIBOMNMMNQJHTC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(C3=O)C=CC(=C4)NC(=O)C5=CC(=C(C(=C5)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)
![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
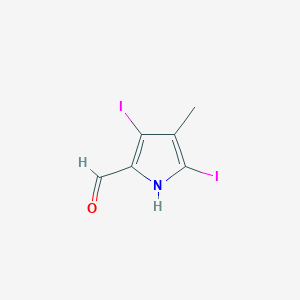

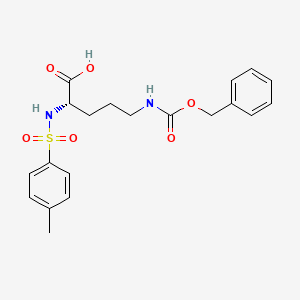
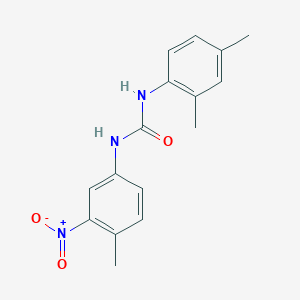


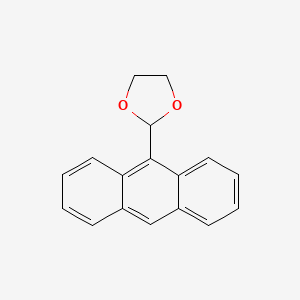
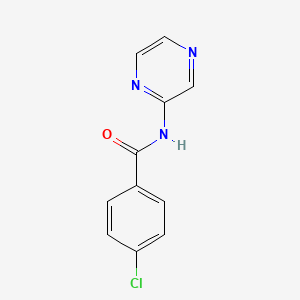
![2-nitro-N-[2,2,2-trichloro-1-(4-nitroanilino)ethyl]benzamide](/img/structure/B11947426.png)
